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molecular formula C9H15NO2 B3276189 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester CAS No. 63618-00-8

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

Cat. No. B3276189
M. Wt: 169.22 g/mol
InChI Key: UBJNCDJYIYPOIQ-UHFFFAOYSA-N
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Patent
US04235921

Procedure details

A solution of 10 g of 3-methyl-3-azabicyclo[3.1.0]-hexane-1-carboxylic acid ethyl ester in 20 ml of ethanol is treated with a solution of 18.8 g of Ba(OH)2 ·8H2O in 500 ml of water. The resultant mixture is boiled under reflux for 15 hours. After cooling, the mixture is neutralized with 10% sulphuric acid. The resultant barium sulphate is filtered off. The filtrate is evaporated and taken up in methanol. After filtration through talc, the filtrate is concentrated to yield the title compound as crystals of M.Pt. 193°-195°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]12[CH2:11][CH:10]1[CH2:9][N:8]([CH3:12])[CH2:7]2)=[O:5])C.S(=O)(=O)(O)O>C(O)C.O>[CH3:12][N:8]1[CH2:9][CH:10]2[C:6]([C:4]([OH:5])=[O:3])([CH2:11]2)[CH2:7]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C12CN(CC2C1)C
Name
Ba(OH)2
Quantity
18.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resultant barium sulphate is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
FILTRATION
Type
FILTRATION
Details
After filtration through talc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CC2(CC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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